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molecular formula C9H9NO3 B8768381 5-Amino-2,3-dihydro-1-benzofuran-7-carboxylic acid CAS No. 920739-80-6

5-Amino-2,3-dihydro-1-benzofuran-7-carboxylic acid

Cat. No. B8768381
M. Wt: 179.17 g/mol
InChI Key: XVEJUCGEDMCUOH-UHFFFAOYSA-N
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Patent
US08138357B2

Procedure details

The crude 5-nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid was dissolved in the minimum amount of methanol (1.3 L) and nitrogen was bubbled through the solution for 20 minutes. A mixture of 5% palladium on charcoal (1.0 g) in water (20 ml) was added and the mixture loaded into a 2 L autoclave. After 2 sequential evacuation-N2 purges the vessel was charged to 5 bar H2 and stirred for 4 days. The mixture was flushed with nitrogen, filtered through celite and concentrated to give 5-amino-2,3-dihydrobenzo[b]furan-7-carboxylic acid (3.5 g, 19.5 mmol, 63% over 2 steps)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]([C:13]([OH:15])=[O:14])[C:7]2[O:8][CH2:9][CH2:10][C:6]=2[CH:5]=1)([O-])=O>CO>[NH2:1][C:4]1[CH:12]=[C:11]([C:13]([OH:15])=[O:14])[C:7]2[O:8][CH2:9][CH2:10][C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(OCC2)C(=C1)C(=O)O
Name
Quantity
1.3 L
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the solution for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
A mixture of 5% palladium on charcoal (1.0 g) in water (20 ml)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was charged to 5 bar H2
CUSTOM
Type
CUSTOM
Details
The mixture was flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
NC1=CC2=C(OCC2)C(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.5 mmol
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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